Compound Description: This compound served as a lead compound in a study aiming to develop novel acetylcholinesterase (AChE) inhibitors for Alzheimer's disease management. [] This molecule exhibits promising anti-Alzheimer’s properties. []
Relevance: While not directly containing the same core structure as the target compound, 3-{[allyl(methyl)amino]methyl}-3-hydroxy-1-(3-methylbenzyl)piperidin-2-one, this compound shares significant structural similarities. Both molecules feature a piperidine ring substituted at the nitrogen atom with a complex substituent incorporating a pyrrolidin-2-one moiety. This shared structural motif suggests potential similarities in their binding interactions with biological targets. Furthermore, exploring variations around this lead compound provided insights into structure-activity relationships relevant to AChE inhibition, which could be valuable in understanding the potential activities of the target compound. []
Donepezil
Compound Description: Donepezil is an approved drug used for the treatment of Alzheimer's disease. It acts as an acetylcholinesterase (AChE) inhibitor. []
Relevance: Although structurally distinct from the target compound 3-{[allyl(methyl)amino]methyl}-3-hydroxy-1-(3-methylbenzyl)piperidin-2-one, Donepezil serves as a reference compound in a study focused on discovering novel AChE inhibitors. [] The study aimed to identify compounds with improved binding affinities compared to Donepezil, indicating that the target compound, due to its structural similarities with other potent AChE inhibitors in the study, might also possess AChE inhibitory activity. []
Compound Description: This compound, along with its phosphate prodrug BMS-986163, was identified as a potential therapeutic for treatment-resistant depression (TRD). [] BMS-986169 exhibits high binding affinity for the glutamate N-methyl-d-aspartate 2B receptor (GluN2B) subunit allosteric modulatory site and selectively inhibits GluN2B receptor function. []
Relevance: BMS-986169 shares a significant structural resemblance with the target compound, 3-{[allyl(methyl)amino]methyl}-3-hydroxy-1-(3-methylbenzyl)piperidin-2-one. Both molecules possess a piperidine ring with a substituent at the nitrogen atom. Although the specific substituents differ, the presence of the 1-(4-methylbenzyl)pyrrolidin-2-one moiety in BMS-986169 and the 1-(3-methylbenzyl) group in the target compound highlights a similar substitution pattern around the piperidine ring. This structural similarity indicates that the target compound might also exhibit affinity towards GluN2B receptors or possess related biological activities. []
3-Amino-1-hydroxypyrrolidin-2-one (HA-966)
Compound Description: HA-966 acts as a glycine/N-methyl-D-aspartate (NMDA) receptor antagonist. []
Relevance: This compound serves as a reference compound in a study investigating the structure-activity relationship of glycine/NMDA receptor antagonists. [] Although structurally different from the target compound 3-{[allyl(methyl)amino]methyl}-3-hydroxy-1-(3-methylbenzyl)piperidin-2-one, the study highlights the importance of specific stereochemical configurations for potent antagonistic activity. Understanding the impact of structural modifications on the activity of HA-966 and its analogues provides insights into potential pharmacophores, which could guide the investigation of similar receptor interactions for the target compound. []
Compound Description: Identified as a potent glycine/N-methyl-D-aspartate (NMDA) receptor antagonist. []
Relevance: This compound, a derivative of HA-966, shows significantly improved antagonistic activity against glycine/NMDA receptors due to the specific 3R-amino, 4R-methyl configuration of the pyrrolidone ring. [] While structurally distinct from 3-{[allyl(methyl)amino]methyl}-3-hydroxy-1-(3-methylbenzyl)piperidin-2-one, the study's findings on the influence of stereochemistry and specific substitutions on receptor binding provide valuable insights. [] Exploring similar structural modifications in the context of the target compound could lead to the discovery of its potential interactions with glycine/NMDA receptors or related targets.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.